methanone](/img/structure/B223532.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is not fully understood, but it is believed to act as a selective antagonist for certain dopamine receptors, particularly the D3 receptor. By blocking the activity of these receptors, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone may modulate the release of dopamine in the brain, which could have implications for the regulation of mood, motivation, and reward.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone are still being studied, but it has been shown to have a high affinity for dopamine receptors in the brain. This suggests that it may have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its high selectivity for dopamine receptors, particularly the D3 receptor. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one of the limitations of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce.
Orientations Futures
There are several potential future directions for the study of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone could be used as a tool for the development of new radioligands for PET imaging studies, which could have implications for the diagnosis and treatment of a wide range of diseases.
Méthodes De Synthèse
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone involves the reaction of 4-iodobenzyl chloride with diphenylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In addition, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used as a radioligand for positron emission tomography (PET) imaging studies, which allow for the visualization and quantification of specific molecular targets in vivo.
Propriétés
Nom du produit |
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone |
|---|---|
Formule moléculaire |
C24H23IN2O |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Clé InChI |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



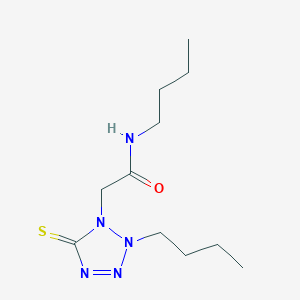
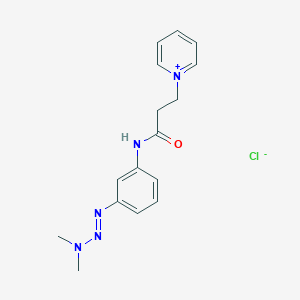
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
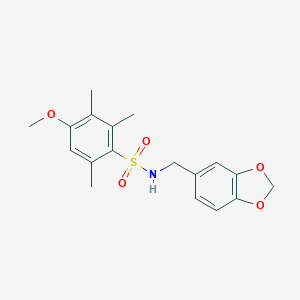

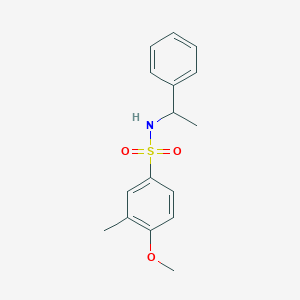
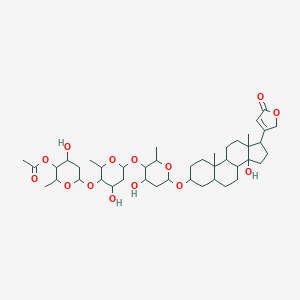
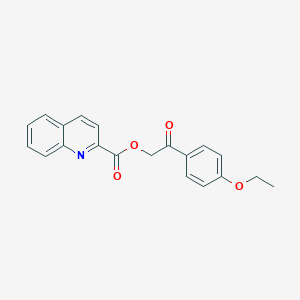

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
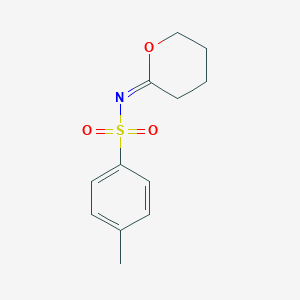
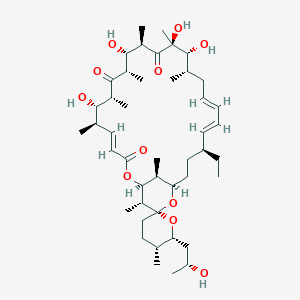
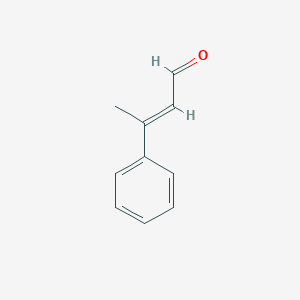
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)